molecular formula C19H19N5O3S B7432725 N-[4-[(4-ethenylphenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide

N-[4-[(4-ethenylphenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide

Cat. No. B7432725
M. Wt: 397.5 g/mol
InChI Key: CCZWEIGOVLXHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(4-ethenylphenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological applications. This compound is commonly referred to as "ETP-101" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of ETP-101 involves the inhibition of specific enzymes and pathways that are involved in inflammation and cancer progression. ETP-101 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of inflammatory mediators. Additionally, ETP-101 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression and play a role in cancer progression.
Biochemical and Physiological Effects:
ETP-101 has been shown to have significant biochemical and physiological effects on various cell types. Research has shown that ETP-101 can induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory mediators. Additionally, ETP-101 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using ETP-101 in lab experiments include its significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. Additionally, ETP-101 has been shown to have minimal toxicity, making it a safe compound to use in lab experiments. However, the limitations of using ETP-101 in lab experiments include its relatively low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of ETP-101. One potential direction is to further investigate the potential therapeutic applications of ETP-101 in various diseases, including cancer, inflammation, and neurological disorders. Additionally, future research could focus on improving the solubility of ETP-101 to make it more suitable for in vivo administration. Finally, future research could focus on the development of ETP-101 analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of ETP-101 involves a multi-step process that includes the reaction of 4-ethenylphenylsulfonyl chloride with 4-aminobenzonitrile to form a sulfonamide intermediate. This intermediate is then reacted with 1,2,4-triazole-1-ylpropan-2-amine to form the final product, ETP-101.

Scientific Research Applications

ETP-101 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Research has shown that ETP-101 has significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of these diseases.

properties

IUPAC Name

N-[4-[(4-ethenylphenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-3-15-4-10-18(11-5-15)28(26,27)23-17-8-6-16(7-9-17)22-19(25)14(2)24-13-20-12-21-24/h3-14,23H,1H2,2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZWEIGOVLXHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C=C)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(4-ethenylphenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.